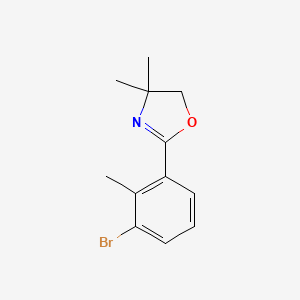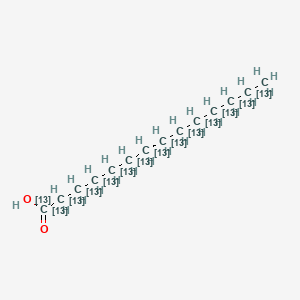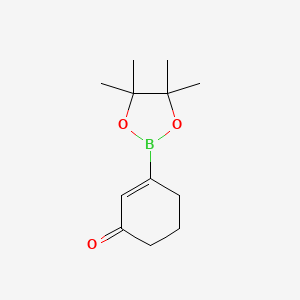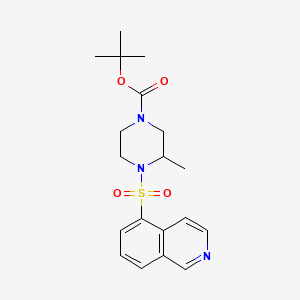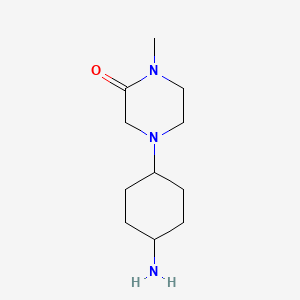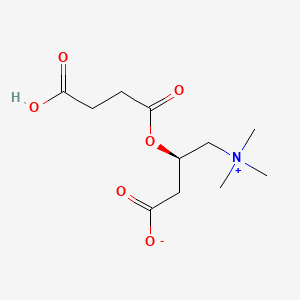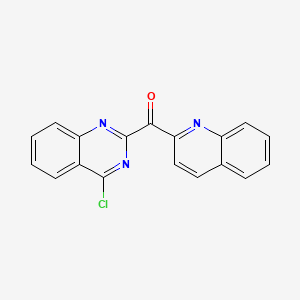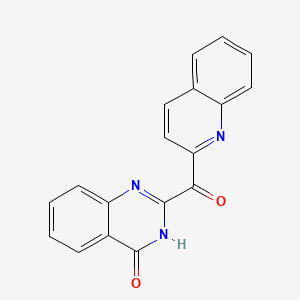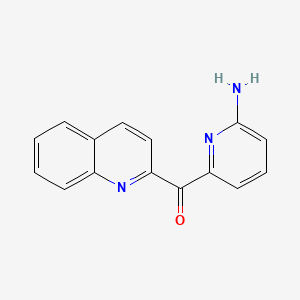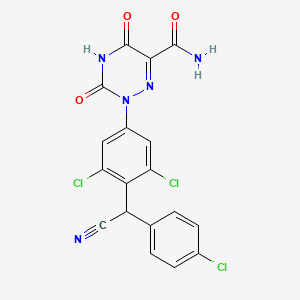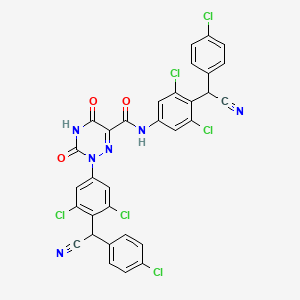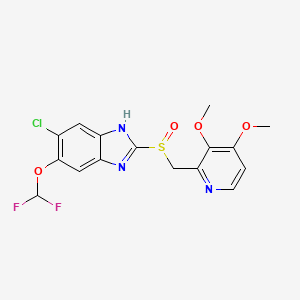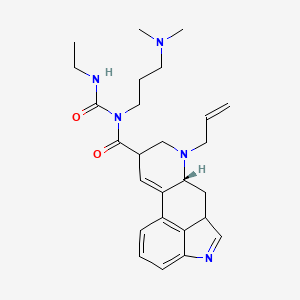
9,10-Didehydro Cabergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9,10-Didehydro Cabergoline is also known as Cabergoline Impurities . It is a derivative of Cabergoline, which is an ergot derived-dopamine D2-like receptor agonist that has high affinity for D2, D3, and 5-HT2B receptors .
Molecular Structure Analysis
The molecular formula of 9,10-Didehydro Cabergoline is C26H35N5O2 . The molecular weight is 449.59 .Physical And Chemical Properties Analysis
The molecular formula of 9,10-Didehydro Cabergoline is C26H35N5O2, and the molecular weight is 449.59 .Scientific Research Applications
1. Neuropharmacology and Parkinson’s Disease Research
Field:
Neuropharmacology
9,10-Didehydro Cabergoline
is a dopamine agonist, making it relevant for research in neuropharmacology. Specifically, it has applications in the treatment of Parkinson’s disease , a neurodegenerative disorder characterized by dopamine deficiency. By stimulating dopamine receptors, Cabergoline can help alleviate motor symptoms associated with Parkinson’s.
Methods and Experimental Procedures:
Researchers typically administer Cabergoline to animal models (such as rodents or primates) with induced Parkinson’s-like symptoms. The following methods are commonly employed:
Results and Outcomes:
Studies have shown that Cabergoline improves motor coordination, reduces tremors, and enhances overall movement in Parkinsonian animals. Quantitative data includes dopamine levels, rotational behavior, and histological changes in brain regions .
2. Prolactin Inhibition in Reproductive Medicine
Field:
Reproductive Medicine
9,10-Didehydro Cabergoline
acts as a potent prolactin inhibitor . Elevated prolactin levels can lead to infertility, irregular menstrual cycles, and other reproductive issues. Cabergoline is used to normalize prolactin secretion.
Methods and Experimental Procedures:
Results and Outcomes:
Cabergoline effectively reduces prolactin levels, restoring normal reproductive function. Successful pregnancies have been reported in women treated with Cabergoline .
3. Chemical Synthesis and Structural Elucidation
Field:
Organic Chemistry
Summary:
Researchers study the synthesis and structure of 9,10-Didehydro Cabergoline to understand its properties and reactivity.
Methods and Experimental Procedures:
Results and Outcomes:
The synthesis of Cabergoline-N-oxide (CABO) from Cabergoline has been achieved, and its structure has been confirmed using spectroscopic methods . This knowledge aids in understanding its stability and potential applications.
5. Biochemical Receptor Binding Studies
Field:
Biochemistry
Summary:
Researchers explore the binding affinity of 9,10-Didehydro Cabergoline to specific dopamine receptors.
Methods and Experimental Procedures:
Results and Outcomes:
Cabergoline exhibits high affinity for dopamine receptors, particularly D2 receptors. This information informs its therapeutic potential and selectivity .
properties
IUPAC Name |
(6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKVVZPJQAWKPW-MTNXOHHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CN([C@@H]2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Didehydro Cabergoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

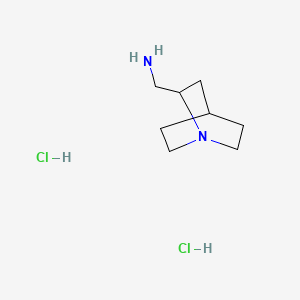
![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)
